molecular formula C14H24BrN3O B12949674 2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-47-1

2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B12949674
CAS No.: 88723-47-1
M. Wt: 330.26 g/mol
InChI Key: RETINKNWMVAPAM-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-(nonylamino)-1H-imidazol-4-yl)ethanone is a complex organic compound that features a bromine atom, a nonylamino group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-(nonylamino)-1H-imidazol-4-yl)ethanone typically involves the reaction of 2-bromo-1-ethanone with a nonylamine derivative and an imidazole precursor. The reaction conditions often require a catalyst and a controlled environment to ensure the correct formation of the desired product. For example, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can be used to form the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-(nonylamino)-1H-imidazol-4-yl)ethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions.

    Condensation Reactions: The compound can form larger molecules through condensation with other reactants.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield various substituted imidazole derivatives, while oxidation reactions could produce imidazole N-oxides.

Scientific Research Applications

2-Bromo-1-(2-(nonylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-(nonylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The nonylamino group can interact with lipid membranes, potentially disrupting cellular processes. The bromine atom can participate in halogen bonding, influencing the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2-(nonylamino)-1H-imidazol-4-yl)ethanone is unique due to its combination of a nonylamino group and an imidazole ring, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

88723-47-1

Molecular Formula

C14H24BrN3O

Molecular Weight

330.26 g/mol

IUPAC Name

2-bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C14H24BrN3O/c1-2-3-4-5-6-7-8-9-16-14-17-11-12(18-14)13(19)10-15/h11H,2-10H2,1H3,(H2,16,17,18)

InChI Key

RETINKNWMVAPAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC1=NC=C(N1)C(=O)CBr

Origin of Product

United States

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